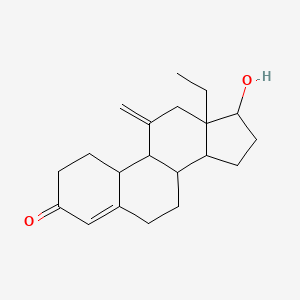
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol is a synthetic steroid compound. It is structurally related to other steroids and has significant applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of progestin compounds like Desogestrel and Etonogestrel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol involves several steps. One common method includes the oxidation of 11α-hydroxy-18-methyl-estra-4-en-3,17-dione to 18-methyl-estra-4-en-3,11,17-trione. This is followed by selective protection of carbonyl groups in positions 3 and 17 as ketals. The methylene function at position 11 is introduced through the Wittig reaction using triphenylphosphonium bromide ylide, followed by acid hydrolysis of the ketals to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 17 can yield a ketone, while reduction of the carbonyl group at position 3 can produce a hydroxyl group .
Wissenschaftliche Forschungsanwendungen
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Utilized in the large-scale production of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of progestins, it plays a crucial role in modulating hormone levels and reproductive functions. The compound interacts with progesterone receptors, influencing gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desogestrel: A progestin used in contraceptives, synthesized from 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol.
Etonogestrel: Another progestin used in contraceptives, also synthesized from this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various progestins. Its ability to undergo multiple chemical transformations makes it valuable in pharmaceutical chemistry .
Eigenschaften
IUPAC Name |
13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNGALYODUITSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














